molecular formula C33H34N6O6 B600932 2-Desethoxy-2-oxo-1H-1-ethyl candesartan cilexetil CAS No. 1185255-99-5

2-Desethoxy-2-oxo-1H-1-ethyl candesartan cilexetil

Cat. No. B600932
M. Wt: 610.68
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Desethoxy-2-oxo-1H-1-ethyl candesartan cilexetil” is a chemical compound with the molecular formula C33H34N6O6 . It is related to the family of Candesartan Cilexetil .


Molecular Structure Analysis

The molecular structure of “2-Desethoxy-2-oxo-1H-1-ethyl candesartan cilexetil” is represented by the formula C33H34N6O6 . The average mass of the molecule is 610.660 Da and the monoisotopic mass is 610.253967 Da .

Scientific Research Applications

Degradation and Impurity Characterization

  • The research by Mohan et al. (2009) identified and characterized various impurities in candesartan cilexetil tablets, including desethyl candesartan cilexetil and 2N-ethyl oxo candesartan cilexetil. Advanced techniques like mass spectrometry and NMR were used for this purpose (Mohan et al., 2009).

Analytical Method Development

  • Kumar et al. (2012) developed a "Ultra High-Pressure Liquid Chromatography" (UPLC) method for determining impurities and degradation products of candesartan cilexetil in pharmaceutical preparations, showcasing the importance of analytical methods in quality control (Kumar et al., 2012).

Structural Elucidation of Impurities

  • Raman et al. (2011) conducted a study to structurally identify unknown impurities in candesartan cilexetil using LC/ESI-ITMS and NMR, underscoring the significance of impurity analysis in drug development (Raman et al., 2011).

Drug Formulation and Delivery Systems

  • Alam et al. (2013) explored the development of proniosomal gels for transdermal delivery of Candesartan Cilexetil, highlighting innovations in drug delivery systems (Alam et al., 2013).

Solubility Enhancement Techniques

  • Geçer et al. (2010) investigated the use of trimethyl chitosan nanoparticles to enhance the solubility of poorly water-soluble drugs like candesartan-cilexetil, demonstrating the application of nanotechnology in pharmaceutical sciences (Geçer et al., 2010).

Synthesis and Production

  • Wang et al. (2010) described a novel synthetic route for candesartan cilexetil, emphasizing the importance of innovative synthesis methods in drug production (Wang et al., 2010).

Safety And Hazards

The safety and hazards associated with “2-Desethoxy-2-oxo-1H-1-ethyl candesartan cilexetil” are not explicitly mentioned in the resources I have .

properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N6O6/c1-3-39-30(35-36-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGBAMTUFHKMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Desethoxy-2-oxo-1H-1-ethyl candesartan cilexetil

CAS RN

1185255-99-5
Record name 2-Desethoxy-2-oxo-1H-1-ethyl candesartan cilexetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185255995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-DESETHOXY-2-OXO-1H-1-ETHYL CANDESARTAN CILEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3705I533V3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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